molecular formula C17H24O5 B12620294 (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate CAS No. 918531-69-8

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate

Cat. No.: B12620294
CAS No.: 918531-69-8
M. Wt: 308.4 g/mol
InChI Key: LADAIWCUPXWTRS-OAHLLOKOSA-N
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Description

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C15H20O4 It is a derivative of butanoic acid and contains a formyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative containing the formylphenoxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2R)-2-(3-formylphenoxy)butanoate
  • Methyl (2R)-2-(3-formylphenoxy)butanoate
  • Propyl (2R)-2-(3-formylphenoxy)butanoate

Uniqueness

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific structural features, such as the presence of both a formyl group and a hydroxyhexyl chain. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

918531-69-8

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate

InChI

InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m1/s1

InChI Key

LADAIWCUPXWTRS-OAHLLOKOSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

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